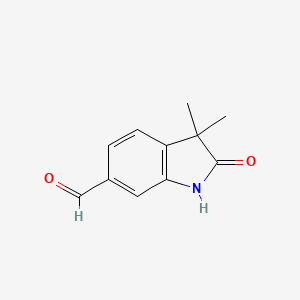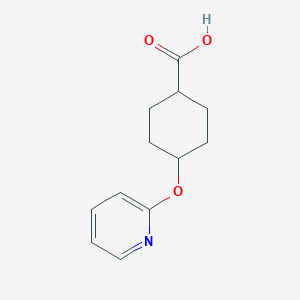![molecular formula C9H12N4 B13328473 2-Propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13328473.png)
2-Propylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its significant biological and pharmacological activities, making them valuable in medicinal chemistry. The structure of this compound consists of a fused pyrazole and pyrimidine ring system, which provides a rigid and planar framework that is often utilized in drug design and development .
Preparation Methods
The synthesis of 2-Propylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various synthetic routes. One common method involves the condensation of 3-amino-1-propylpyrazole with a suitable β-dicarbonyl compound under acidic or basic conditions. This reaction typically proceeds via an addition-elimination mechanism, forming the fused ring system .
Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields. This approach involves the use of β-enaminone derivatives and microwave irradiation to obtain the desired product in high yields and shorter reaction times .
Chemical Reactions Analysis
2-Propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities .
Scientific Research Applications
2-Propylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound exhibits potential as an antitumor agent, with studies showing its ability to inhibit certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
2-Propylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound exhibits similar structural features but has different functional groups, leading to distinct chemical and biological properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with unique thermal stability and detonation performance, used in energetic materials.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C9H12N4/c1-2-3-7-6-9-11-5-4-8(10)13(9)12-7/h4-6H,2-3,10H2,1H3 |
InChI Key |
WLINMAMLTSIMHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=CC=NC2=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B13328396.png)
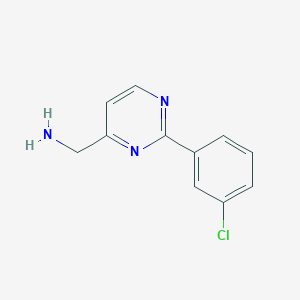
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13328411.png)

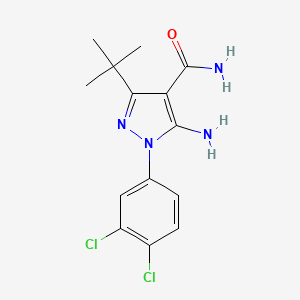

![2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13328440.png)
![[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13328443.png)

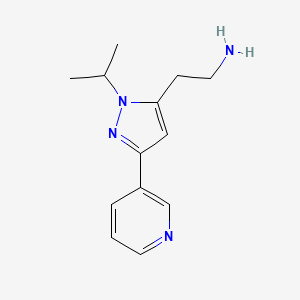
![Bicyclo[3.2.1]octane-1,5-diamine](/img/structure/B13328467.png)
![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid](/img/structure/B13328471.png)
